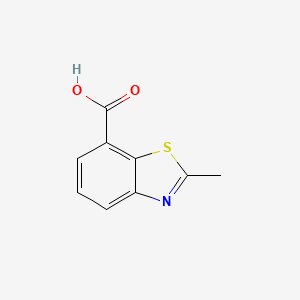

![molecular formula C5H5N5 B1404620 咪唑并[2,1-f][1,2,4]三嗪-4-胺 CAS No. 1363383-00-9](/img/structure/B1404620.png)

咪唑并[2,1-f][1,2,4]三嗪-4-胺

描述

Imidazo[2,1-f][1,2,4]triazin-4-amine is a derivative that has been identified as a TLR7 agonist . It is used in the treatment of cancer .

Synthesis Analysis

The synthesis of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives involves various methods. One method involves the annulation of 2-amino[1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines .Molecular Structure Analysis

The molecular structure of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives is complex. The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives are diverse. An I2-mediated annulation of 2-amino[1,3,5]triazines and ketones is one such reaction .科学研究应用

合成方法

通用的合成技术:咪唑并[2,1-f][1,2,4]三嗪-4-胺可以通过多种技术合成,为其形成提供了灵活性和多样性。例如,Werner 等人(2010 年)开发了一种制备 5,7-二取代咪唑并[5,1-f][1,2,4]三嗪-4-胺的方法,利用了线性和会聚合成策略 (Werner 等,2010 年)。同样,Heim-Riether 和 Healy(2005 年)引入了一种合成咪唑并[5,1-f][1,2,4]三嗪-4(3H)-酮的新方法,这对药物研究至关重要 (Heim-Riether 和 Healy,2005 年)。

亲核相互作用研究:Sadchikova 和 Mokrushin(2014 年)研究了二乙基 4-氨基咪唑并[5,1-с][1,2,4]三嗪-3,8-二羧酸酯与亲核试剂的反应性,证明了选择性形成各种衍生物的潜力 (Sadchikova 和 Mokrushin,2014 年)。

用于 SAR 发现的高效合成:Tran 等人(2018 年)开发了一种从咪唑合成一系列咪唑并[5,1-f][1,2,4]三嗪-4(3H)-酮的合成方法,其中包括对安全试剂和反应条件进行严格评估,用于大规模制备 (Tran 等,2018 年)。

生物学和化学性质

用于焦虑治疗的 GABAA 激动剂:咪唑并[2,1-f][1,2,4]三嗪-8-酮被确定为具有高亲和力的 GABAA 激动剂,具有治疗焦虑的潜力。Goodacre 等人(2006 年)注意到它们在动物模型中的抗焦虑特性,且几乎没有镇静作用 (Goodacre 等,2006 年)。

衍生物的环境友好合成:Sadek 等人(2018 年)报道了一种多组分、环境友好的新型 1H-咪唑并[1,2-a]咪唑-3-胺和咪唑并[2,1-c][1,2,4]三唑-5-胺衍生物合成方法,突出了可持续方法在化学合成中的重要性 (Sadek 等,2018 年)。

生物活性潜力:Zamora 等人(2004 年)研究了咪唑并[1,2-a]吡啶体系作为构建具有潜在生物活性的稠合三嗪的基础 (Zamora 等,2004 年)。

新型合成和应用

合成新方法:Vandyshev 等人(2014 年)探索了一种制备咪唑并三嗪的替代方法,证明了这些化合物合成过程的多功能性 (Vandyshev 等,2014 年)。

抗菌活性评价:El-aal 等人(2016 年)合成并评估了新型咪唑并[2,1-c][1,2,4]三嗪衍生物的抗菌活性,强调了这些化合物潜在的医学应用 (El-aal 等,2016 年)。

光谱发光特性分析:Vandyshev 等人(2022 年)分析了咪唑并[1,2-b]吡啶并[4,3-e][1,2,4]三嗪-6(7Н)-酮的光谱发光特性,提出在各个领域对这些化合物进行实际应用 (Vandyshev 等,2022 年)。

作用机制

Target of Action

Imidazo[2,1-f][1,2,4]triazin-4-amine primarily targets the Toll-like receptor 7 (TLR7) in the human body . TLR7 is a part of the innate immune system and plays a crucial role in recognizing single-stranded RNA in endosomes, which are often associated with viral infections .

Mode of Action

Imidazo[2,1-f][1,2,4]triazin-4-amine acts as an agonist to TLR7 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Imidazo[2,1-f][1,2,4]triazin-4-amine binds to TLR7, activating the receptor and initiating a cascade of immune responses .

Biochemical Pathways

Upon activation by Imidazo[2,1-f][1,2,4]triazin-4-amine, TLR7 triggers a series of biochemical pathways that lead to the production of cytokines and the maturation of dendritic cells . These processes are crucial for the innate immune response and help prime the adaptive immune system to respond to specific antigens .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

The activation of TLR7 by Imidazo[2,1-f][1,2,4]triazin-4-amine leads to a robust immune response . This includes the production of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis. The maturation of dendritic cells, which are antigen-presenting cells, is also a significant result of this compound’s action .

Action Environment

The action, efficacy, and stability of Imidazo[2,1-f][1,2,4]triazin-4-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances or drugs, and the individual’s health status .

未来方向

生化分析

Biochemical Properties

Imidazo[2,1-f][1,2,4]triazin-4-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including adenosine deaminase and adenosine 5’-monophosphate deaminase . These interactions are essential for modulating the activity of these enzymes, which are involved in critical biochemical pathways. Additionally, imidazo[2,1-f][1,2,4]triazin-4-amine has been identified as a potential inhibitor of polo-like kinase 1, an enzyme that plays a key role in cell cycle regulation .

Cellular Effects

Imidazo[2,1-f][1,2,4]triazin-4-amine exhibits significant effects on various types of cells and cellular processes. Studies have demonstrated its cytotoxic activity against several cancer cell lines, including human promyelocytic leukemia (HL60), human T lymphoblastic leukemia (MOLT-4), and human breast adenocarcinoma (MCF-7) cells . The compound influences cell function by inducing apoptosis, a programmed cell death mechanism, which is crucial for eliminating cancerous cells. Furthermore, imidazo[2,1-f][1,2,4]triazin-4-amine affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of imidazo[2,1-f][1,2,4]triazin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, such as adenosine deaminase, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, imidazo[2,1-f][1,2,4]triazin-4-amine has been shown to inhibit polo-like kinase 1, leading to cell cycle arrest and apoptosis in cancer cells . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[2,1-f][1,2,4]triazin-4-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[2,1-f][1,2,4]triazin-4-amine maintains its cytotoxic activity over extended periods, suggesting its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of imidazo[2,1-f][1,2,4]triazin-4-amine vary with different dosages in animal models. Research has indicated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death in cancer cells . It is essential to determine the threshold doses that maximize therapeutic effects while minimizing toxic or adverse effects. Studies have also highlighted the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes without causing significant harm to healthy tissues .

Metabolic Pathways

Imidazo[2,1-f][1,2,4]triazin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interactions with adenosine deaminase and adenosine 5’-monophosphate deaminase are particularly noteworthy, as they play a crucial role in nucleotide metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of imidazo[2,1-f][1,2,4]triazin-4-amine within cells and tissues are essential for understanding its therapeutic potential. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy.

Subcellular Localization

Imidazo[2,1-f][1,2,4]triazin-4-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name |

imidazo[2,1-f][1,2,4]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQEWDYUUWWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289017 | |

| Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363383-00-9 | |

| Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid](/img/structure/B1404537.png)

![(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid](/img/structure/B1404538.png)

![11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester](/img/structure/B1404541.png)

![(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404542.png)

![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/structure/B1404543.png)

![tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1404546.png)

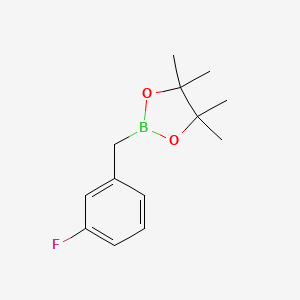

![1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1404550.png)

![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)

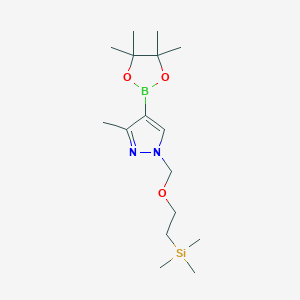

![Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)